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Compound of Interest

Compound Name:
5-Bromo-2-ethoxypyridine-4-

boronic acid

Cat. No.: B1280425 Get Quote

CAS Number: 612845-46-2

This technical guide provides a comprehensive overview of 5-Bromo-2-ethoxypyridine-4-
boronic acid, a key building block for researchers, scientists, and drug development

professionals. The document details its chemical and physical properties, spectroscopic data, a

representative synthesis protocol, and its application in Suzuki-Miyaura cross-coupling

reactions.

Core Data Presentation
The quantitative data for 5-Bromo-2-ethoxypyridine-4-boronic acid is summarized in the

tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1280425?utm_src=pdf-interest
https://www.benchchem.com/product/b1280425?utm_src=pdf-body
https://www.benchchem.com/product/b1280425?utm_src=pdf-body
https://www.benchchem.com/product/b1280425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 612845-46-2

Molecular Formula C₇H₉BBrNO₃

Molecular Weight 245.87 g/mol [1][2]

Appearance Solid[1][3]

Melting Point 103-105 °C[4]

Purity Typically ≥95%

Table 2: Spectroscopic Data

Spectroscopy Data

¹H NMR (DMSO-d₆)

Exemplary data, shifts are approximate and

depend on experimental conditions. ¹H NMR

(400 MHz, DMSO-d₆) δ 8.15 (s, 1H), 7.20 (s,

1H), 4.35 (q, J = 7.0 Hz, 2H), 1.30 (t, J = 7.0 Hz,

3H).

¹³C NMR (DMSO-d₆)

Exemplary data, shifts are approximate and

depend on experimental conditions. ¹³C NMR

(101 MHz, DMSO-d₆) δ 162.5, 155.0, 140.0,

115.0, 110.0, 62.0, 14.5.

FT-IR (KBr, cm⁻¹)

Major peaks expected around 3400-3200 (O-H

stretch, broad), 2980-2850 (C-H stretch), 1600-

1400 (aromatic C=C and C=N stretch), 1350 (B-

O stretch), 1250 (C-O stretch), 1050 (C-Br

stretch).

Mass Spectrometry
Expected m/z for [M+H]⁺: 246.0010, showing a

characteristic isotopic pattern for bromine.

Experimental Protocols
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The following sections provide detailed methodologies for the synthesis and a key application

of 5-Bromo-2-ethoxypyridine-4-boronic acid.

Synthesis of 5-Bromo-2-ethoxypyridine-4-boronic acid
(Representative Protocol)
This protocol is adapted from general procedures for the synthesis of pyridyl boronic acids and

may require optimization.

Workflow for the Synthesis of 5-Bromo-2-ethoxypyridine-4-boronic acid
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Step 1: Lithiation

Step 2: Borylation

Step 3: Hydrolysis

5-Bromo-2-ethoxypyridine

Anhydrous THF, -78 °C

n-Butyllithium

(5-Bromo-2-ethoxypyridin-4-yl)lithium

Reaction at -78 °C

Triisopropyl borate

Boronate ester intermediate

Room Temperature

Aqueous HCl

5-Bromo-2-ethoxypyridine-4-boronic acid

Click to download full resolution via product page

Caption: Synthetic pathway for 5-Bromo-2-ethoxypyridine-4-boronic acid.

Materials:

5-Bromo-2-ethoxypyridine
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n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate

Anhydrous tetrahydrofuran (THF)

Aqueous hydrochloric acid (HCl)

Diethyl ether

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of 5-bromo-2-ethoxypyridine (1.0 eq) in anhydrous THF under a nitrogen

atmosphere, cool the mixture to -78 °C.

Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the

reaction mixture for 1 hour at this temperature.

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) until the pH is acidic.

Extract the aqueous layer with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling Reaction
(Representative Protocol)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Bromo-2-ethoxypyridine-4-boronic acid is a valuable reagent in Suzuki-Miyaura cross-

coupling reactions for the synthesis of biaryl and heteroaryl compounds, which are important

scaffolds in medicinal chemistry.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Pd(0)L2

Ar-Pd(II)(X)L2Oxidative Addition
(Ar-X)

Ar-Pd(II)(OR')L2

Ligand Exchange
(Base)

Ar-Pd(II)-Ar'L2

Transmetalation
(Ar'-B(OH)2)

Reductive Elimination
(Ar-Ar')

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

5-Bromo-2-ethoxypyridine-4-boronic acid

Aryl or heteroaryl halide (e.g., bromobenzene)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

Solvent system (e.g., dioxane/water, toluene/water, or DMF)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1280425?utm_src=pdf-body
https://www.benchchem.com/product/b1280425?utm_src=pdf-body-img
https://www.benchchem.com/product/b1280425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a reaction vessel, combine 5-Bromo-2-ethoxypyridine-4-boronic acid (1.2 eq), the aryl

or heteroaryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

Add the degassed solvent system to the reaction mixture.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

starting material is consumed (monitored by TLC or LC-MS).

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization.

Table 3: Exemplary Suzuki-Miyaura Coupling Reaction Conditions

Aryl Halide Catalyst Base Solvent Temp. (°C) Yield (%)

4-

Bromoanisole
Pd(PPh₃)₄ K₂CO₃

Toluene/EtO

H/H₂O
80 >85

1-Bromo-4-

nitrobenzene
PdCl₂(dppf) K₃PO₄ Dioxane/H₂O 100 >90

2-

Bromopyridin

e

Pd(OAc)₂/SP

hos
Cs₂CO₃ Toluene/H₂O 110 >80

Note: The yields are representative and will vary depending on the specific substrates and

precise reaction conditions.

Safety and Handling
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Boronic acids are generally considered to be of low toxicity. However, standard laboratory

safety precautions should always be observed.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when

handling the compound.

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated

area or a fume hood.

Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. Keep the

container tightly sealed.

This technical guide is intended for informational purposes only and should be used by

qualified individuals. All experiments should be conducted with appropriate safety measures in

place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1280425?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

